Product packaging for Ido/tdo-IN-1(Cat. No.:)

Ido/tdo-IN-1

Cat. No.: B12431653
M. Wt: 413.5 g/mol
InChI Key: UJGQDAMZVUNFBQ-VWLOTQADSA-N
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Description

Biological Significance of Tryptophan Metabolism in Immune Homeostasis

Tryptophan is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. frontiersin.org While a small fraction of dietary tryptophan is used for protein synthesis, the vast majority—over 95%—is metabolized through the kynurenine (B1673888) pathway. frontiersin.orguab.edu This metabolic route is not merely for disposal but is a critical regulator of bodily functions, particularly immune homeostasis. frontiersin.orgmdpi.comoup.com The kynurenine pathway generates a series of biologically active metabolites that are pivotal in controlling inflammation and inducing immune tolerance. nih.govumcg.nlnih.gov By modulating the availability of tryptophan and producing these active molecules, the pathway helps maintain a delicate balance, preventing excessive or uncontrolled immune responses that could lead to tissue damage or autoimmunity. frontiersin.orgnih.govnih.gov The intricate interplay between tryptophan metabolism and the immune system is crucial for maintaining health and responding appropriately to pathogens and other inflammatory triggers. uab.edunih.gov

Overview of Indoleamine-2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO) as Key Enzymatic Regulators

The first and rate-limiting step of the kynurenine pathway is the oxidation of L-tryptophan to N-formylkynurenine. bio-techne.comwikipedia.org This critical reaction is catalyzed by a small family of enzymes, primarily Indoleamine-2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO). bio-techne.comekb.egdovepress.com These enzymes effectively act as gatekeepers to the pathway, and their activity dictates the rate of tryptophan degradation. frontiersin.orgfrontiersin.org IDO itself has two isoforms, IDO1 and IDO2. nih.gov While both IDO1 and TDO catalyze the same initial step, they are distinct proteins with different properties, expression patterns, and regulatory mechanisms, allowing for fine-tuned control of tryptophan metabolism in various physiological and pathological contexts. frontiersin.orgnih.gov The central role of these enzymes makes them key players in immune regulation and significant targets for therapeutic intervention. frontiersin.orgfrontiersin.org

Differential Expression and Regulation of IDO1, IDO2, and TDO

The enzymes that initiate tryptophan catabolism are expressed and regulated differently, which reflects their distinct biological roles. frontiersin.org Tryptophan 2,3-dioxygenase (TDO) is primarily a constitutive enzyme found in the liver, where it is responsible for regulating systemic tryptophan levels in response to dietary intake. frontiersin.orgoncotarget.com In contrast, Indoleamine-2,3-dioxygenase 1 (IDO1) is an extrahepatic enzyme with a wider distribution. wikipedia.orgfrontiersin.org Its expression is typically low in tissues but can be strongly induced by pro-inflammatory signals, most notably interferon-gamma (IFN-γ). wikipedia.orgresearchgate.netfrontiersin.org This inducibility places IDO1 at the crossroads of inflammation and immunity. nih.gov Indoleamine-2,3-dioxygenase 2 (IDO2), the third enzyme, generally exhibits much lower catalytic activity and has a more restricted tissue expression, and its precise role in human immune regulation is less defined. ekb.egfrontiersin.org While IDO1 has a broad substrate specificity, TDO is more selective for L-tryptophan. nih.gov

EnzymePrimary LocationRegulation / InducersKey Characteristics
IDO1 Peripheral Tissues, Immune Cells (e.g., Dendritic Cells, Macrophages), PlacentaInducible by pro-inflammatory cytokines (IFN-γ, TNF-α), LPS. bio-techne.comresearchgate.netfrontiersin.orgBroad substrate specificity; key player in local immune suppression. nih.govfrontiersin.org
IDO2 Kidney, Liver, Brain, Immune CellsLess characterized; lower inducibility than IDO1.Significantly lower enzymatic activity compared to IDO1. frontiersin.org
TDO LiverConstitutively expressed; activated by corticosteroids and high tryptophan levels. researchgate.netHigh catalytic activity; primarily regulates systemic tryptophan homeostasis. frontiersin.orgnih.gov

Role of Tryptophan Depletion in Immunosuppression

One of the primary mechanisms by which IDO1 and TDO activity suppresses the immune system is through the local depletion of tryptophan. frontiersin.orgresearchgate.net T cells, which are critical for orchestrating an immune attack, are highly sensitive to the availability of this essential amino acid. When IDO1 is activated in the microenvironment (for example, within a tumor), it rapidly breaks down tryptophan. researchgate.netaacrjournals.org The resulting starvation state in T cells triggers a stress-response pathway mediated by a kinase called General Control Nonderepressible 2 (GCN2). researchgate.netmdpi.com Activation of GCN2 inhibits the master metabolic regulator mTOR, which halts T cell proliferation and leads to a state of functional inactivation known as anergy, or can even induce apoptosis (programmed cell death). frontiersin.orgmdpi.combmj.com This effectively stops the anti-tumor immune response in its tracks. researchgate.net

Kynurenine Metabolites as Immunologically Active Signaling Molecules

MechanismKey Signaling PathwayEffect on Immune Cells
Tryptophan Depletion GCN2 Kinase Activation, mTOR Inhibition. mdpi.combmj.comArrests proliferation of effector T cells (anergy); induces apoptosis. bio-techne.comresearchgate.net
Kynurenine Accumulation Aryl Hydrocarbon Receptor (AHR) Activation. frontiersin.orgbmj.comPromotes differentiation and activation of regulatory T cells (Tregs); inhibits T cell and NK cell activity. bio-techne.commdpi.com

Rationale for Targeting the Kynurenine Pathway in Immunomodulation

The kynurenine pathway's profound ability to suppress immune responses has not gone unnoticed by cancer cells. Many tumors exploit this pathway as a primary mechanism of immune evasion. wikipedia.orgfrontiersin.org By upregulating IDO1 and/or TDO, tumors create an immunosuppressive microenvironment that protects them from attack by the host's immune system. ekb.egresearchgate.net This environment is characterized by a lack of tryptophan and an abundance of suppressive kynurenine metabolites, which together paralyze anti-tumor T cells and promote immune tolerance to the cancer. bmj.com Consequently, inhibiting these enzymes has emerged as a highly attractive strategy in immuno-oncology. bio-techne.comd-nb.info The goal is to block this shield of tolerance, restore tryptophan levels, and "reawaken" the immune system to recognize and destroy malignant cells. researchgate.net

Overcoming Compensatory Mechanisms via Dual IDO/TDO Inhibition

Early therapeutic strategies focused on developing inhibitors that targeted only IDO1, the most prominent inflammation-induced enzyme. However, major clinical trials with selective IDO1 inhibitors, such as Epacadostat (B560056), failed to show the expected efficacy. ekb.egnih.gov Subsequent research revealed a critical flaw in this single-target approach: a compensatory mechanism. ekb.eg Studies showed that when IDO1 is blocked, some tumors can upregulate TDO to maintain kynurenine production and the associated immunosuppression. nih.govresearchgate.netnih.gov This pathway redundancy means that inhibiting only one enzyme is often insufficient to shut down the tumor's defensive shield. crownbio.com This has led to the strong scientific rationale that a more effective strategy would be the dual inhibition of both IDO1 and TDO, which would block tryptophan catabolism more completely and prevent this compensatory escape route. ekb.egnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H24FN5 B12431653 Ido/tdo-IN-1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H24FN5

Molecular Weight

413.5 g/mol

IUPAC Name

(5S)-6-fluoro-5-[1-[4-(1-methylpyrazol-4-yl)phenyl]piperidin-4-yl]-5H-imidazo[5,1-a]isoindole

InChI

InChI=1S/C25H24FN5/c1-29-15-19(13-28-29)17-5-7-20(8-6-17)30-11-9-18(10-12-30)25-24-21(3-2-4-22(24)26)23-14-27-16-31(23)25/h2-8,13-16,18,25H,9-12H2,1H3/t25-/m0/s1

InChI Key

UJGQDAMZVUNFBQ-VWLOTQADSA-N

Isomeric SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)N3CCC(CC3)[C@H]4C5=C(C=CC=C5F)C6=CN=CN46

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)N3CCC(CC3)C4C5=C(C=CC=C5F)C6=CN=CN46

Origin of Product

United States

The Dual Ido/tdo Inhibitor: Ido/tdo in 1

Historical Context of IDO/TDO Inhibitor Development

The enzymes IDO1 and TDO2, while genetically distinct, both catalyze the conversion of tryptophan to N-formyl-kynurenine. researchgate.net This process depletes local tryptophan levels and generates metabolites like kynurenine, which collectively suppress the function of vital immune cells such as T cells and natural killer cells, thereby allowing cancer cells to evade immune destruction. researchgate.net

Initially, drug discovery efforts were heavily focused on selective IDO1 inhibitors, as IDO1 was observed to be overexpressed in a wide variety of tumors and antigen-presenting cells. nih.gov This led to the development of several potent and selective IDO1 inhibitors that entered clinical trials. However, the results from these trials were largely disappointing. nih.gov A key hypothesis for these failures is the compensatory role of TDO2; in tumors expressing both enzymes, selective inhibition of IDO1 is insufficient to block the production of immunosuppressive kynurenine, as TDO2 activity continues unabated. nih.gov This realization spurred a significant shift in strategy towards the development of dual inhibitors that can simultaneously block both IDO1 and TDO2, aiming for a more comprehensive shutdown of the kynurenine pathway and a more robust restoration of anti-tumor immunity.

Methodologies for Identification of Potent Dual Inhibitors

The identification of effective dual IDO1/TDO2 inhibitors like this compound has been propelled by a combination of modern drug discovery techniques, each contributing to the efficient screening and rational design of novel chemical scaffolds.

High-Throughput Screening (HTS) Approaches

High-throughput screening (HTS) has been instrumental in the initial stages of inhibitor discovery. This methodology involves the rapid, automated testing of large libraries, often containing thousands of diverse small molecules, for their ability to inhibit the activity of IDO1 and TDO2. Researchers have established robust enzymatic assays that can be run concurrently to efficiently measure the inhibitory activity of compounds against both enzymes in the same experiment. For instance, a screen of 5,682 compounds identified 82 initial hits that inhibited either IDO1, TDO2, or both enzymes by more than 50% at a concentration of 20 µM. Following further analysis to remove promiscuous compounds, this approach successfully confirmed ten molecules as dual IDO1/TDO2 inhibitors.

Structure-Based Drug Design (SBDD) Principles

The availability of high-resolution X-ray crystal structures of both IDO1 and TDO2 has been a cornerstone for the rational design of dual inhibitors. Although the two enzymes share low sequence homology, their active sites exhibit key similarities, particularly the central heme iron moiety to which inhibitors can coordinate. Structure-based drug design (SBDD) leverages this structural information to design molecules that fit precisely into the active sites of both enzymes. For example, analysis of the IDO1 crystal structure revealed two hydrophobic pockets (Pocket A and Pocket B) within the active site. This insight guided the optimization of inhibitor scaffolds to occupy these pockets, enhancing both potency and selectivity. By comparing the subtle differences and similarities between the IDO1 and TDO2 active sites, medicinal chemists can rationally modify chemical structures to achieve potent dual inhibition.

Computational Chemistry and Virtual Screening Applications

Computational chemistry and virtual screening serve as powerful predictive tools that accelerate the discovery process and reduce the need for extensive and costly physical screening. These in silico techniques are used to screen vast digital libraries of compounds to identify those with a high probability of binding to the target enzymes.

Methods like 3D shape similarity and pharmacophore-based screening are employed to identify novel scaffolds. tandfonline.com In this approach, a model is built based on the known structural features of active inhibitors, and then virtual libraries are searched for molecules that match this model. tandfonline.com For example, using TDO2 as a model, a virtual screen of approximately 67,000 natural products resulted in thirty virtual hits, which were then tested in cell-based assays. acs.org This process successfully identified three new dual inhibitors. acs.org Furthermore, molecular docking simulations are used to predict how a candidate molecule will bind within the active site of IDO1 and TDO2, estimating its binding affinity and guiding further chemical modifications to improve its inhibitory activity.

Chemical Synthesis Pathways of this compound and Related Analogues

This compound, also identified in the scientific literature as compound 30 , is a potent dual inhibitor derived from the natural product tanshinone scaffold. tandfonline.com The development of this compound and its analogues showcases a strategy of semi-synthesis, where a readily available natural product is chemically modified to enhance its biological activity.

Synthetic Route Design and Optimization

The synthesis of this compound (compound 30 ) starts from cryptotanshinone (B1669641), a natural product that can be isolated from the roots of Salvia miltiorrhiza. The synthetic strategy focuses on modifying the A-ring of the tanshinone structure.

The key synthetic transformation involves an Alder ene-type oxidation at the benzylic position (C17) of the cryptotanshinone starting material. This is achieved by treating cryptotanshinone with selenium dioxide (SeO₂) in acetic acid (AcOH). This reaction selectively introduces a hydroxyl group (-OH) at the C17 position to yield the alcohol intermediate, which is this compound (compound 30 ), in an 82% yield.

This one-step transformation is efficient and highlights a common strategy in medicinal chemistry where a specific, targeted oxidation is used to introduce a new functional group. This hydroxyl group can then serve as a handle for further chemical modifications to explore structure-activity relationships (SARs) and optimize the compound's properties. For instance, this alcohol intermediate can be further converted into bromides or reacted with various amines to generate a library of related analogues for further biological testing. The optimization process is guided by the biological data from these analogues, allowing chemists to refine the structure to achieve maximum potency and desirable pharmacological properties.

Table of Research Findings on this compound (Compound 30) and Related Inhibitors

Compound Target(s) IC₅₀ (μM) Inhibition Type Reference
This compound (30) IDO1 0.23 (Kᵢ) Uncompetitive tandfonline.com
This compound (30) TDO 0.73 (Kᵢ) Competitive tandfonline.com
TD34 IDO1/TDO2 3.42 (in BT549 cells) Not Specified acs.org
Epacadostat (B560056) IDO1 0.01 Not Specified nih.gov

Table of Compounds

Compound Name Synonym(s)
This compound Compound 30
Cryptotanshinone
Epacadostat INCB024360
NLG919

Intermediate Compound Generation and Purification

The synthesis of dual IDO1/TDO inhibitors involves multi-step chemical processes tailored to the specific scaffold being developed. For instance, the synthesis of potent dual inhibitors based on the 1-aryl-1H-naphtho[2,3-d] mdpi.comresearchgate.netacs.orgtriazole-4,9-dione scaffold involves a series of reactions to construct the core heterocyclic system and introduce various substituents. nih.gov

A general synthetic approach often begins with commercially available starting materials that are sequentially modified to build the desired molecular framework. This can include reactions such as nucleophilic substitution, condensation, and cyclization to form the core structure. Subsequent steps then focus on introducing different functional groups on various parts of the scaffold to explore the structure-activity relationship.

For example, in the synthesis of some indole-based inhibitors, an indole-2-carboxylic acid core may be initially synthesized. ekb.eg This intermediate is then coupled with different aryl amines to generate a library of compounds with diverse substitutions on the aryl ring. ekb.eg

Purification of the generated intermediate and final compounds is a critical step to ensure the removal of unreacted starting materials, byproducts, and other impurities. Common purification techniques employed include column chromatography on silica (B1680970) gel, preparative thin-layer chromatography (TLC), and recrystallization. The purity and identity of the synthesized compounds are then confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Structure-Activity Relationship (SAR) Studies for Dual IDO/TDO Inhibition

Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds into potent and selective dual IDO1/TDO inhibitors. These studies involve systematically modifying the chemical structure of a compound and evaluating the impact of these changes on its biological activity.

Through extensive research, key pharmacophoric features necessary for dual IDO1/TDO inhibition have been identified. A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to interact with a specific biological target. For many dual IDO1/TDO inhibitors, the pharmacophore model includes:

Aromatic Rings: Typically, two aromatic rings are present, which can engage in π-π stacking interactions with aromatic amino acid residues in the active sites of both enzymes. researchgate.net

Hydrogen Bond Acceptors: One or more hydrogen bond acceptors, such as carbonyl or hydroxyl groups, are crucial for forming hydrogen bonds with key residues in the enzyme's active site. researchgate.net

These features are often part of a larger, relatively planar scaffold that can fit within the active site of both IDO1 and TDO. The specific nature and relative orientation of these features are critical for achieving high potency.

Systematic chemical modifications of a lead scaffold are performed to probe the SAR and improve the inhibitory potency and selectivity of dual inhibitors. Researchers have explored substitutions on various parts of different molecular frameworks.

For the 1-aryl-1H-naphtho[2,3-d] mdpi.comresearchgate.netacs.orgtriazole-4,9-dione series of inhibitors, modifications on the 1-phenyl ring and the naphthoquinone core have been shown to significantly influence inhibitory activity. For example, the introduction of electron-withdrawing groups, such as halogens, at specific positions on the phenyl ring can lead to a substantial increase in potency against both IDO1 and TDO. nih.gov

Similarly, for indole-2-carboxylic acid derivatives, substitutions at the 6-position of the indole (B1671886) core and on the appended aryl ring have been investigated. The introduction of an acetamide (B32628) group at the 6-position of the indole was found to be beneficial for dual inhibitory activity. ekb.eg

The following table summarizes the inhibitory activities of selected dual IDO1/TDO inhibitors, illustrating the impact of chemical modifications.

CompoundScaffoldModificationsIDO1 IC₅₀ (µM)TDO IC₅₀ (µM)
Compound 19 Indole-2-carboxylic acidAcetamide at position 68.408.48
Compound 24 Indole-2-carboxylic acidOptimized aryl amino substituent1.171.55
Compound 38 Naphthotriazoledione3-chloro-4-fluorophenyl at N1, 6-fluoro0.0050.004
TD34 1,4-Quinone derivative-~40 (IDO1 in SKOV3 cells)~40 (TDO2 in A172 cells)
Navoximod Phenylimidazole-0.075 (EC₅₀)~1.5-3.0

Data sourced from multiple studies. ekb.egmdpi.comnih.govnih.gov

Understanding how dual inhibitors bind to the active sites of IDO1 and TDO is crucial for rational drug design. This is achieved through a combination of X-ray crystallography and computational modeling techniques.

Computational Modeling: Molecular docking and molecular dynamics (MD) simulations are powerful tools used to predict and analyze the binding modes of inhibitors. acs.orgtandfonline.com These studies have provided insights into the key interactions between inhibitors and the amino acid residues within the active sites of IDO1 and TDO. For instance, docking studies have shown that the aromatic rings of inhibitors often engage in π-π stacking interactions with residues like Tyr126 and Phe163 in IDO1. researchgate.net Hydrogen bonds are frequently observed with residues such as Gly262 and Ala264 in IDO1. researchgate.net

Crystallography: X-ray crystallography provides high-resolution, experimental data on the three-dimensional structure of inhibitor-enzyme complexes. acs.org While crystal structures of dual inhibitors bound to both IDO1 and TDO are not always available, the existing crystal structures of selective IDO1 inhibitors in complex with the enzyme have been invaluable. researchgate.netacs.org This structural information confirms the binding modes predicted by computational models and provides a precise blueprint for the design of new, more potent dual inhibitors. For example, the crystal structure of an inhibitor bound to IDO1 can reveal an induced-fit pocket, which can then be targeted in the design of dual inhibitors. acs.org

In some cases, modeling studies have suggested that inhibitors may also bind to the apo (heme-free) form of the enzymes, interacting with key residues like His346, which normally coordinates with the heme iron in the holoenzyme. nih.gov

Molecular Mechanisms of Action of Ido/tdo in 1

Enzymatic Inhibition Profile and Kinetics

Ido/tdo-IN-1 is a potent dual inhibitor of Indoleamine-2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two key enzymes in the catabolism of tryptophan. medchemexpress.com These enzymes are responsible for the first and rate-limiting step in the kynurenine (B1673888) pathway. patsnap.comwikipedia.org While IDO1 is widely expressed in various tissues and induced by inflammatory signals like interferon-gamma, TDO is primarily found in the liver and neurons. nih.govnih.govnih.gov Both enzymes, however, are often overexpressed in the tumor microenvironment, contributing to immune suppression. cancer.govresearchgate.net

The inhibitory action of this compound on these enzymes is distinct in its kinetics. It demonstrates uncompetitive inhibition against IDO1 and competitive inhibition against TDO. medchemexpress.com This dual-targeting approach is significant, as some tumors may utilize TDO as a compensatory mechanism to produce kynurenine when IDO1 is inhibited. nih.gov Therefore, simultaneously inhibiting both enzymes can provide a more robust blockade of the kynurenine pathway. nih.govnih.gov While the compound is established as a dual IDO1/TDO inhibitor, its specific activity against the isoform IDO2 is less characterized in publicly available literature. nih.gov

EnzymeInhibition Constant (Ki)Type of Inhibition
IDO10.23 μMUncompetitive
TDO0.73 μMCompetitive

The primary biochemical function of IDO1 and TDO is the oxidative cleavage of the essential amino acid L-tryptophan, initiating its degradation along the kynurenine pathway. patsnap.comfrontiersin.org This enzymatic activity leads to two key outcomes in the local microenvironment: the depletion of tryptophan and the accumulation of its downstream metabolites, collectively known as kynurenines. bpsbioscience.comfrontiersin.org

By potently inhibiting both IDO1 and TDO, this compound effectively halts this initial, rate-limiting step. medchemexpress.comcancer.gov The direct consequence of this inhibition is a significant reduction in the metabolic flux through the kynurenine pathway. This action restores local tryptophan concentrations and, crucially, decreases the production and accumulation of the immunosuppressive metabolite kynurenine. medchemexpress.compatsnap.comcancer.gov This modulation of tryptophan catabolism is the foundational mechanism through which this compound exerts its immunomodulatory effects. nih.gov

Downstream Immunomodulatory Signaling Pathways

The tumor microenvironment often exploits the IDO/TDO pathway to evade immune surveillance. patsnap.comamsbio.com The depletion of tryptophan creates a state of metabolic stress for immune cells, particularly T-lymphocytes, which are highly sensitive to its availability. bpsbioscience.comnih.gov This local amino acid starvation leads to a state of unresponsiveness known as T-cell anergy and arrests their proliferation. nih.govresearchgate.net

The inhibition of IDO1 and TDO by compounds like this compound directly counteracts this immunosuppressive strategy. patsnap.comcancer.gov By preventing tryptophan degradation, the inhibitor restores the necessary levels of this essential amino acid in the tumor microenvironment. patsnap.com This restoration relieves the metabolic stress on T-cells, thereby reversing the anergic state and allowing for the resumption of their proliferation and activation. cancer.govbpsbioscience.com This reinvigoration of the anti-tumor T-cell response is a critical downstream effect of this compound's mechanism of action.

At the molecular level, tryptophan depletion triggers specific stress-response signaling pathways within T-cells. One of the key sensors of amino acid deprivation is the kinase General Control Non-Derepressible 2 (GCN2). nih.govnih.gov Low tryptophan levels lead to an accumulation of uncharged tRNA, which activates GCN2. nih.govtandfonline.com Activated GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a shutdown of protein synthesis and cell cycle arrest, contributing to T-cell anergy. nih.govresearchgate.net

Conversely, the presence of sufficient amino acids is required for the activation of the Mechanistic Target of Rapamycin Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and survival. nih.govtandfonline.com Tryptophan depletion caused by IDO/TDO activity inhibits mTORC1 signaling, further contributing to the suppression of T-cell function. nih.govnih.gov

By blocking tryptophan catabolism, this compound is expected to prevent the activation of the GCN2 stress pathway and support the continued signaling of the mTORC1 pathway. nih.govnih.gov This action helps maintain T-cell metabolic fitness, allowing them to remain active and proliferate. nih.govnih.gov

Beyond tryptophan depletion, the accumulation of kynurenine itself is a major driver of immunosuppression. Kynurenine and some of its derivatives function as endogenous ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govnih.govnih.gov The activation of the AhR pathway in immune cells has profound immunomodulatory consequences. frontiersin.org For instance, AhR signaling can promote the differentiation of naive T-cells into immunosuppressive regulatory T-cells (Tregs) and can render antigen-presenting cells tolerogenic. nih.govnih.govresearchgate.net This creates a feedback loop that further dampens the anti-tumor immune response. mdpi.com

This compound intervenes directly in this signaling axis. By inhibiting the enzymatic production of kynurenine, the compound reduces the availability of the primary endogenous AhR ligand. medchemexpress.comnih.gov This reduction in kynurenine levels prevents or significantly diminishes the activation of the AhR pathway, thereby disrupting a key mechanism of tumor-induced immune tolerance and helping to restore an effective anti-tumor immune response. nih.gov

Influence on Immune Cell Phenotype and Function, Including Regulatory T Cells (Tregs) and Myeloid-Derived Suppressor Cells (MDSCs)

The dual inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) by compounds such as this compound is designed to reverse the immunosuppressive tumor microenvironment created by these enzymes. mdpi.com Both IDO1 and TDO are rate-limiting enzymes that catalyze the degradation of the essential amino acid tryptophan into kynurenine. nih.govwikipedia.org This enzymatic activity profoundly influences the phenotype and function of key immune cell populations, notably regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). wikipedia.orgnih.gov

The expression of IDO1 and TDO in cancer cells or antigen-presenting cells (APCs) leads to two primary immunosuppressive mechanisms: the depletion of local tryptophan and the accumulation of tryptophan metabolites like kynurenine. mdpi.combpsbioscience.com Tryptophan depletion can trigger a stress response in effector T cells, leading to cell cycle arrest and anergy, while the accumulation of kynurenine actively promotes an immunosuppressive environment. nih.govamsbio.com

Regulatory T Cells (Tregs): The IDO/TDO pathway is a critical regulator of Treg differentiation and function. patsnap.com The production of kynurenine in the tumor microenvironment promotes the expansion and activation of Tregs, which are potent suppressors of anti-tumor immune responses. patsnap.comresearchgate.net Kynurenine and other metabolites can act as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that, when activated in T cells, can drive the differentiation of naive CD4+ T cells into Foxp3+ Tregs. nih.govnih.gov

By blocking the enzymatic activity of both IDO1 and TDO, a dual inhibitor like this compound is expected to:

Reduce Kynurenine Levels: This decreases the activation of the AhR pathway, thereby limiting the de novo differentiation and expansion of Tregs. nih.gov

Restore Tryptophan Levels: Increased local tryptophan availability supports the proliferation and function of effector T cells over Tregs. nih.gov

Myeloid-Derived Suppressor Cells (MDSCs): MDSCs are a heterogeneous population of immature myeloid cells that accumulate in cancer patients and suppress T-cell function. researchgate.net The IDO1 pathway is directly implicated in the generation and suppressive activity of MDSCs. wikipedia.orgnih.gov IDO1 activity can facilitate the suppressive function of MDSCs, potentially through mechanisms involving cytokines like IL-6, which in turn suppresses CD8+ T cells and NK cells. nih.govdtic.mil Inhibition of IDO has been shown to reduce the infiltration of MDSCs into tumors and inhibit their suppressive character. nih.gov Therefore, dual inhibition of IDO1 and TDO is anticipated to diminish the immunosuppressive capacity of the tumor microenvironment by reducing the numbers and function of MDSCs. nih.gov

Table 1: Effects of IDO/TDO Inhibition on Immunosuppressive Cells
Immune Cell TypeEffect of High IDO/TDO ActivityAnticipated Effect of this compoundUnderlying Mechanism
Regulatory T Cells (Tregs)Increased differentiation, expansion, and activationReduced numbers and suppressive functionDecreased kynurenine-AhR signaling; restored tryptophan levels. nih.govresearchgate.netnih.gov
Myeloid-Derived Suppressor Cells (MDSCs)Increased generation and suppressive activityReduced numbers and suppressive functionDisruption of IDO1-mediated signaling pathways (e.g., involving IL-6) that promote MDSC function. nih.govnih.govnih.gov

Exploration of Non-Enzymatic Signaling Roles of IDO/TDO in Cellular Processes

Beyond its well-established enzymatic function of tryptophan catabolism, research has uncovered a non-enzymatic signaling role for IDO1. nih.gov This function is independent of its ability to produce kynurenine and contributes to its immunoregulatory effects. nih.govnih.gov

This novel signaling capacity of IDO1 was found to depend on the presence of two Immune-receptor Tyrosine-based Inhibitory Motifs (ITIMs) located within the non-catalytic, small domain of the enzyme. nih.gov In certain cellular contexts, such as in dendritic cells (DCs), these ITIMs can be phosphorylated. Following phosphorylation, the IDO1 protein acts as a signaling scaffold, recruiting Src homology 2 (SH2) domain-containing phosphatases, specifically SHP-1 and SHP-2. nih.govnih.gov

The assembly of this signaling complex can initiate downstream pathways that promote a long-term, stable, immunosuppressive phenotype in DCs. nih.govresearchgate.net This "reverse signaling" function of IDO1 can be triggered by factors like TGF-β and is essential for the sustained tolerogenic effect of these cells. nih.gov This mechanism allows IDO1 to directly promote an immunosuppressive cellular program, independent of its metabolic activity. nih.gov The conformations that mediate the enzymatic versus the non-enzymatic signaling activities of IDO1 are believed to exist in a dynamic balance within the cell. nih.gov

While this signaling role is becoming increasingly understood for IDO1, and potentially for the related enzyme IDO2, a comparable non-enzymatic signaling function for TDO has not been as clearly described in the available literature. oup.com The primary immunomodulatory role of TDO is currently attributed to its enzymatic production of kynurenine, which can activate the AhR signaling pathway in target cells. nih.govnih.gov

Table 2: Components of IDO1 Non-Enzymatic Signaling
ComponentDescriptionCellular Outcome
IDO1 ProteinActs as a signaling scaffold, independent of enzymatic activity. nih.govInduction and maintenance of a long-term tolerogenic phenotype in Dendritic Cells (DCs), contributing to immune suppression. nih.govresearchgate.net
ITIM MotifsTwo Immune-receptor Tyrosine-based Inhibitory Motifs within the small domain of IDO1 that become phosphorylated. nih.gov
SHP-1 / SHP-2SH2-domain containing phosphatases that are recruited to the phosphorylated ITIMs. nih.govnih.gov
Downstream EffectorsInitiation of intracellular signaling cascades following SHP phosphatase recruitment.

Preclinical Efficacy and in Vitro / in Vivo Evaluation in Research Models

In Vitro Characterization of Inhibitory Activity

The initial assessment of a dual IDO/TDO inhibitor involves rigorous in vitro testing to confirm its potency and mechanism of action at the cellular and biochemical levels.

Cell-Based Assay Systems for Kynurenine (B1673888) Production Inhibition (e.g., HeLa cell line)

Cell-based assays are crucial for determining an inhibitor's efficacy in a biological context. A common model utilizes the human cervical cancer cell line, HeLa, which can be stimulated with interferon-gamma (IFN-γ) to induce the expression of endogenous IDO1. ashpublications.org Similarly, other cell lines like the glioblastoma cell line A172, which constitutively expresses TDO, are used to assess TDO inhibition. nih.gov

In these assays, cells are cultured and treated with the inhibitor across a range of concentrations. The enzymatic activity is quantified by measuring the production of kynurenine in the cell culture supernatant. ashpublications.org For a novel dual IDO/TDO inhibitor, studies have demonstrated potent, dose-dependent reduction of kynurenine. For instance, one dual inhibitor showed a half-maximal inhibitory concentration (IC50) of 0.025 µM for both IDO1 and TDO in cell-based assays. ekb.eg This confirms the compound's ability to penetrate cells and effectively block the target enzymes.

Biochemical Assay Systems for Enzyme Activity Measurement

To verify direct interaction with the enzymes, biochemical assays using purified recombinant human IDO1 and TDO proteins are employed. nih.gov These cell-free systems measure the inhibitor's ability to block the conversion of L-tryptophan to N-formylkynurenine, the direct product of the enzymatic reaction. The activity can be monitored spectrophotometrically, as N-formylkynurenine has a distinct absorbance peak.

Studies on novel dual inhibitors like compound 25 (an imidazoisoindole derivative) and RY103 have confirmed potent enzymatic inhibition of both IDO1 and TDO. nih.govnih.gov For example, the dual inhibitor IDO1/TDO-IN-1 (30) was found to be an uncompetitive inhibitor of IDO1 and a competitive inhibitor of TDO. medchemexpress.com Such assays are essential to confirm that the compound acts directly on the intended targets and to elucidate the specific mechanism of inhibition (e.g., competitive, non-competitive).

Assessment of Immune Cell Function in Cell Cultures

A key objective of IDO/TDO inhibition is to restore anti-tumor immune responses. This is evaluated in vitro using co-culture systems. In one common setup, human T cells are co-cultured with IDO1-expressing tumor cells or dendritic cells. ashpublications.org The immunosuppressive environment created by IDO1 activity typically halts T-cell proliferation.

The addition of a dual IDO/TDO inhibitor has been shown to reverse this effect. For example, the dual inhibitor AT-0174 was found to suppress Treg populations while enhancing effector T cell and NK cell populations in co-cultures. aacrjournals.org Similarly, the compound PVZB3001 restored NK cell viability and function by inhibiting kynurenine accumulation in conditioned media from both IDO1- and TDO-expressing cells. nih.gov These experiments demonstrate that by blocking kynurenine production, the inhibitor can effectively restore the function of key anti-tumor immune cells.

Interactive Data Table 1: In Vitro Inhibitory Profile of Representative Dual IDO/TDO Inhibitors

Compound ID Assay Type Target Cell/Enzyme Key Parameter Value Reference
Unnamed Cell-Based IDO1 & TDO IC50 0.025 µM ekb.eg
RY103 Cell-Based IDO1 & TDO Inhibition Potent Kynurenine Blockade nih.gov
AT-0174 Cell-Based IDO1 & TDO Inhibition Kynurenine Pathway Suppression aacrjournals.org
PVZB3001 Cell-Based & Enzymatic IDO1 & TDO Inhibition Potent Inhibition nih.gov
IDO1/TDO-IN-1 (30) Enzymatic IDO1 Ki (uncompetitive) 0.23 µM medchemexpress.com
IDO1/TDO-IN-1 (30) Enzymatic TDO Ki (competitive) 0.73 µM medchemexpress.com

Preclinical Efficacy in Animal Models of Disease

Following successful in vitro characterization, the inhibitor is advanced to in vivo studies using animal models to assess its therapeutic efficacy and impact on the tumor microenvironment.

Evaluation in Murine Tumor Models (e.g., allograft and syngeneic models)

Syngeneic mouse models, which utilize immunocompetent mice, are the standard for evaluating cancer immunotherapies. In these models, mouse cancer cell lines such as CT26 (colon carcinoma), B16-F10 (melanoma), or Lewis lung carcinoma (LLC) are implanted into mice. researchgate.netaacrjournals.org

Studies on orally administered dual inhibitors like RY103 and STB-C017 have demonstrated significant anti-tumor efficacy. nih.govnus.edu.sg One dual inhibitor was shown to inhibit tumor growth, promote apoptosis, and stop metastasis in a pancreatic cancer mouse model. ekb.eg In a study with AT-0174 , dual inhibition suppressed tumor growth in a cisplatin-resistant lung cancer model to a greater degree than a selective IDO1 inhibitor. nih.govresearchgate.net This highlights the advantage of targeting both enzymes to prevent compensatory mechanisms. The anti-tumor activity is often T-cell dependent, as the effect is lost when T-cells are depleted. ascopubs.org

Modulation of Tumor Microenvironment Immunosuppression

A critical aspect of preclinical evaluation is to confirm that the inhibitor remodels the tumor microenvironment (TME) from an immunosuppressive to an immunostimulatory state. This is achieved by analyzing the tumor tissue and plasma from treated animals.

Oral administration of dual inhibitors has been shown to potently suppress kynurenine levels in both plasma and the tumor itself. nus.edu.sg The dual inhibitor RG70099 reduced kynurenine levels by approximately 90% in plasma and over 95% in tumors. researchgate.net This reduction in immunosuppressive metabolites leads to significant changes within the TME. Studies with the dual inhibitor STB-C017 reported an increased infiltration of CD8+ effector T cells into the tumor. nus.edu.sg Similarly, treatment with AT-0174 in a lung cancer model led to an increase in tumor-infiltrating effector T cells and NK cells, and a decrease in Treg frequency. aacrjournals.orgresearchgate.net These changes demonstrate that the inhibitor successfully alleviates immunosuppression, enabling a more robust anti-tumor immune response.

Interactive Data Table 2: Preclinical In Vivo Effects of Representative Dual IDO/TDO Inhibitors

Compound ID Animal Model Effect on Tumor TME Modulation Reference
RY103 Pancreatic Cancer (Pan02, KPIC) Significant tumor growth inhibition ↑ CD4+ & CD8+ T cells, ↓ MDSCs nih.govsci-hub.se
AT-0174 Lung Cancer (LLC-CR) Diminished tumor growth ↑ Effector T & NK cells, ↓ Tregs aacrjournals.orgresearchgate.net
STB-C017 Not Specified Potent anti-tumor efficacy ↑ CD8+ T cell infiltration, Reprogrammed TME nus.edu.sg
PVZB3001 IDO1-overexpressing tumor Significant tumor growth inhibition Not specified nih.gov
RG70099 TDO+ Xenograft Not specified >90% reduction in tumor Kynurenine researchgate.net

Assessment of Preclinical Toxicity and Tolerability in Animal Studies

The evaluation of toxicity and tolerability is a critical step in the preclinical development of any therapeutic agent. For dual IDO/TDO inhibitors, a key safety concern revolves around the complete inhibition of tryptophan metabolism. TDO is constitutively expressed in the liver and plays a primary role in maintaining systemic tryptophan homeostasis. frontiersin.org

Preclinical studies with some dual inhibitors have reported favorable safety profiles. For instance, the compound RG70099 was described as having a favorable preclinical safety profile. researchgate.net Likewise, the dual inhibitor Compound 25 was reported to be "clean" in in vitro toxicity studies, including assessments for cytochrome P450 (CYP) inhibition and hERG channel binding, and demonstrated favorable pharmacokinetic properties. nih.gov A phase I clinical trial of M4112 in patients with advanced solid tumors reported tolerable toxicity, with the most common treatment-emergent adverse events being fatigue, nausea, and vomiting. frontiersin.orgresearchgate.net

However, there are also potential safety concerns that have been noted. Preclinical studies in murine models have raised concerns about potential neurologic toxicity, including seizures, resulting from complete IDO/TDO inhibition. aacrjournals.org Additionally, while TDO-deficient mice develop normally, they exhibit some neurological phenotypes, such as increased neurogenesis and reduced anxiety, which warrants careful monitoring of central nervous system (CNS) side effects in future studies. frontiersin.org

Table 2: Preclinical and Early Clinical Safety Findings for Ido/Tdo-IN-1 Analogs

Compound/Target Finding Model/Study Type Reference
RG70099 Favorable preclinical safety profile reported. Preclinical studies researchgate.net
Compound 25 No significant findings in in vitro toxicity assays (CYP, hERG). In vitro assays nih.gov
M4112 Generally well-tolerated; TEAEs included fatigue, nausea, vomiting. Phase I Clinical Trial frontiersin.orgresearchgate.net
Dual IDO/TDO Inhibition Potential for neurologic toxicity (seizures) noted. Murine models aacrjournals.org

| TDO-deficient mice | No major liver toxicity; some neurological phenotypes observed. | Genetic knockout model | frontiersin.org |

Advanced Research Considerations and Future Directions

Addressing Resistance Mechanisms and Pathway Redundancy (e.g., TDO Compensation)

A primary challenge in targeting the tryptophan catabolism pathway is the potential for compensatory mechanisms that lead to therapeutic resistance. researchgate.netascopubs.org When IDO1 is inhibited, tumor cells can upregulate TDO to maintain an immunosuppressive microenvironment, a phenomenon known as TDO compensation. researchgate.netekb.eg This suggests that solely targeting IDO1 may be insufficient to fully abrogate tryptophan metabolism and its immunosuppressive effects. dovepress.com The failure of the IDO1 inhibitor epacadostat (B560056) in phase 3 clinical trials has been partly attributed to this compensation mechanism, shifting research focus towards dual inhibition strategies. ekb.eg

Furthermore, recent evidence suggests that beyond TDO, the isoform IDO2 could also play a role in resistance to IDO1 inhibition, although its expression in human tumors is more limited. ascopubs.orgoncohemakey.com Therefore, a comprehensive understanding of the interplay between IDO1, IDO2, and TDO is crucial for developing effective and durable therapeutic strategies. oncohemakey.comfrontiersin.org Dual inhibitors that coordinately block both IDO1 and TDO are being developed to overcome this bypass mechanism. ekb.egmainlinehealth.org

Exploration of Combination Strategies in Preclinical Models

The true potential of Ido/tdo-IN-1 likely lies in its use as part of combination therapies. Preclinical studies have consistently shown that while IDO inhibitors have limited efficacy as single agents, their synergistic effects with other cancer treatments are significant. mdpi.comnih.gov

Synergy with Immune Checkpoint Modulators (e.g., PD-1/PD-L1 blockade)

The combination of IDO/TDO inhibitors with immune checkpoint modulators, such as anti-PD-1 or anti-PD-L1 antibodies, is a particularly promising avenue. mainlinehealth.orgmdpi.com Preclinical models have demonstrated that IDO1 inhibition can enhance the efficacy of PD-1/PD-L1 blockade, leading to improved tumor control and survival. dovepress.comnih.gov This is based on the observation that IDO1 expression can be a resistance mechanism to anti-PD-1 therapy. mdpi.com In fact, PD-L1 blockade has been shown to increase the activity of kynurenine (B1673888) pathway enzymes, including IDO1 and IDO2, in preclinical sarcoma models. mdpi.com By blocking both pathways, a more robust and sustained anti-tumor immune response can be achieved. bmj.com

Combination with Chemotherapy or Radiotherapy Approaches

Preclinical evidence strongly supports the combination of IDO/TDO inhibitors with conventional cancer therapies like chemotherapy and radiotherapy. frontiersin.orgmainlinehealth.orgoncotarget.com These traditional treatments can induce immunogenic cell death, releasing tumor antigens and creating a more inflamed tumor microenvironment. oncotarget.com However, this inflammation can also upregulate IDO1, leading to immunosuppression. frontiersin.org By co-administering an IDO/TDO inhibitor, this immunosuppressive feedback loop can be broken, enhancing the therapeutic effects of chemotherapy and radiotherapy. oncotarget.comaacrjournals.org For instance, the combination of an IDO1 inhibitor with radiotherapy and anti-PD-1 blockade has shown durable survival benefits in preclinical glioblastoma models. aacrjournals.org

Integration with Cancer Vaccines or Other Immunomodulators

Combining this compound with cancer vaccines is another logical and promising strategy. mainlinehealth.orgnih.gov Cancer vaccines aim to stimulate a specific anti-tumor T-cell response, but their efficacy can be hampered by the immunosuppressive tumor microenvironment. nih.gov IDO/TDO activity is a key contributor to this suppression. nih.gov Preclinical studies have shown that inhibiting IDO1 can enhance the efficacy of cancer vaccines by breaking cancer-induced tolerance. nih.gov This approach has been explored in clinical trials, for example, by combining the IDO pathway inhibitor indoximod with the dendritic cell vaccine sipuleucel-T in prostate cancer. oncohemakey.comaacrjournals.org

Investigation of Potential Off-Target Interactions with Related Tryptophan-Catabolizing Enzymes (e.g., TPH1, TPH2)

While targeting IDO1 and TDO, it is important to consider potential off-target effects on other enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase 1 (TPH1) and tryptophan hydroxylase 2 (TPH2). bpsbioscience.com These enzymes are part of a separate pathway that leads to the synthesis of serotonin. bpsbioscience.com Since IDO, TDO, TPH1, and TPH2 all use tryptophan as a substrate, there is a possibility of cross-reactivity with IDO/TDO inhibitors. bpsbioscience.com Inhibiting the IDO/TDO pathway might also inadvertently drive tryptophan metabolism down the TPH pathway. bpsbioscience.com Therefore, it is crucial for drug development to include screening for off-target effects against TPH1 and TPH2 to ensure the specificity and safety of this compound and similar compounds. bpsbioscience.com

Development of Next-Generation Dual IDO/TDO Inhibitors and Structurally Diverse Analogs

The quest for more effective cancer immunotherapies has spurred the development of next-generation dual inhibitors of indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). The rationale behind targeting both enzymes lies in the observation that some tumors may express TDO as a compensatory mechanism when IDO1 is inhibited, thereby maintaining an immunosuppressive tumor microenvironment. nih.govcrownbio.com Researchers are exploring structurally diverse analogs to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

One area of focus has been the structural optimization of known inhibitor scaffolds. For instance, starting from the selective IDO1 inhibitor NLG-919, multiple rounds of structure-activity relationship (SAR) studies led to the development of potent dual inhibitors. ekb.eg Compound This compound (also referred to as compound 44 in some studies) emerged from these efforts as a highly active derivative with an IDO1 IC50 of 9.7 nM and a TDO IC50 of 47 nM, representing a promising lead for dual inhibitors with a favorable pharmacokinetic profile. ekb.eg

Another research avenue involves the synthesis of entirely new chemical scaffolds. Cui and his team, for example, synthesized a variety of analogs to screen for dual IDO/TDO inhibitors, focusing on identifying potent lead structures and understanding their SAR. ekb.eg Their work on indole-2-carboxylic acid derivatives led to the identification of compounds with significant dual inhibitory activity. ekb.eg Similarly, Pan and colleagues screened an in-house library of 5000 compounds, identifying a promising hit which they further optimized to develop a series of 41 compounds with potent dual inhibitory effects. ekb.eg

The exploration of natural products and their derivatives has also yielded promising results. Yang and his team synthesized derivatives of tryptanthrin (B1681603), a natural product, to discover potent dual IDO/TDO inhibitors. ekb.eg Their work resulted in compounds like compound 29, which exhibited an IDO1 IC50 of 0.11µM and a TDO IC50 of 0.41 µM. ekb.eg

Furthermore, the development of 1-aryl-1H-naphtho[2,3-d] Current time information in Ibadan, NG.frontiersin.orgnih.govtriazole-4,9-dione derivatives has produced highly potent dual inhibitors. nih.gov Compound 38 from this series displayed impressive IDO1 and TDO inhibitory activities, with IC50 values of 5 nM and 4 nM, respectively. nih.gov This compound also demonstrated considerable anti-tumor activity in preclinical mouse models without obvious toxicity, marking it as a strong candidate for further investigation. nih.gov

The table below summarizes some of the structurally diverse dual IDO/TDO inhibitors that have been developed through these research efforts.

Compound/SeriesTarget(s)Key Research Findings
This compound (Compound 44)IDO1/TDODeveloped from SAR studies on a selective IDO1 inhibitor; exhibits potent dual inhibition (IDO1 IC50 = 9.7 nM, TDO IC50 = 47 nM) and a good pharmacokinetic profile. ekb.eg
Indole-2-carboxylic acid derivativesIDO1/TDOSynthesized as diverse analogs for dual inhibitor screening; SAR studies identified potent lead structures. ekb.eg
Tryptanthrin derivatives (e.g., Compound 29)IDO1/TDON-benzyl and aryl substituents were introduced to the tryptanthrin nucleus, leading to potent dual inhibitors (Compound 29: IDO1 IC50 = 0.11µM, TDO IC50 = 0.41 µM). ekb.eg
1-aryl-1H-naphtho[2,3-d] Current time information in Ibadan, NG.frontiersin.orgnih.govtriazole-4,9-dione derivatives (e.g., Compound 38)IDO1/TDOStructural optimization led to highly potent dual inhibitors (Compound 38: IDO1 IC50 = 5 nM, TDO IC50 = 4 nM) with in vivo anti-tumor activity. nih.gov
Substituted imidazole[1,5-a]pyridine series (e.g., Compound 31)IDO1/TDOIdentification of potent dual inhibitors through SAR studies, with compound 31 showing high activity (IDO1 IC50 = 9.6 nM, TDO IC50 = 29 nM). ekb.eg

These examples highlight the intensive research efforts dedicated to creating a new generation of dual IDO/TDO inhibitors with diverse chemical structures and improved therapeutic potential.

Methodological Advancements in Preclinical IDO/TDO Research and Modeling

The evaluation of novel IDO/TDO inhibitors like this compound relies on a sophisticated and evolving set of preclinical research methodologies and models. These tools are essential for determining potency, selectivity, and potential in vivo efficacy before clinical consideration.

In Vitro and Cell-Based Assays: The initial screening and characterization of dual IDO/TDO inhibitors typically involve a combination of enzymatic and cell-based assays. Enzymatic assays directly measure the inhibitory effect of a compound on the purified IDO1 and TDO enzymes. ekb.eg For cellular activity, researchers utilize cancer cell lines that express IDO1, TDO, or both. nih.gov For instance, the SKOV3 ovarian cancer cell line is often used for its IDO1 expression, while the A172 glioblastoma cell line is used for its TDO2 expression. nih.gov Cell lines like BT549 (breast cancer) that express both enzymes are particularly valuable for assessing the efficacy of dual inhibitors. nih.gov The primary endpoint in these assays is often the reduction of kynurenine, the downstream product of tryptophan catabolism. nih.gov

Preclinical Animal Models: To evaluate the in vivo activity of dual IDO/TDO inhibitors, researchers employ various animal models. Syngeneic mouse models, where tumor cells from the same genetic background as the mouse are implanted, are commonly used. bmj.com Examples include the use of MC38 and CT26 colon carcinoma cells in mice. bmj.com These models are crucial for assessing the impact of the inhibitor on the tumor microenvironment and the host immune response. For instance, the dual IDO1/TDO2 inhibitor M4112 was shown to significantly reduce the kynurenine:tryptophan ratio in both the tumor and the liver (an organ with high TDO2 expression) of MC38 tumor-bearing mice, supporting its dual mechanism of action. bmj.com Humanized mouse models, which are immunodeficient mice engrafted with human immune cells, are also being used to better predict the human response to these inhibitors. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: A critical aspect of preclinical research is the assessment of the pharmacokinetic and pharmacodynamic properties of the inhibitor. bmj.com This involves measuring the concentration of the drug and its effect on biomarkers over time in plasma, tumors, and other tissues. bmj.com For IDO/TDO inhibitors, key pharmacodynamic markers include the levels of tryptophan and kynurenine. bmj.comnih.gov Preclinical PK/PD modeling helps in determining the optimal dosing regimen to achieve sustained target engagement. dovepress.com

Computational Modeling and Simulation: In recent years, computational approaches have become increasingly important in the discovery and development of IDO/TDO inhibitors. nih.govresearchgate.net Molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) pharmacophore generation are used to analyze the binding mechanisms between inhibitors and the enzymes. researchgate.netresearchgate.net Molecular dynamics (MD) simulations, including methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Temperature Replica Exchange Molecular Dynamics (T-REMD), are employed to predict the thermodynamics of inhibitor binding and to understand the conformational changes in the enzymes that influence inhibitor selectivity. nih.govresearchgate.net These computational tools not only help in the rational design of novel inhibitors but also accelerate the screening of large compound libraries to identify promising new scaffolds. nih.govresearchgate.netnih.gov For example, virtual screening of thousands of compounds has successfully identified novel scaffolds for dual IDO1/TDO2 inhibitors. nih.govresearchgate.net

The table below provides an overview of the advanced preclinical research methodologies used in the evaluation of IDO/TDO inhibitors.

MethodologyPurposeExamples of Application
In Vitro Enzymatic Assays Determine direct inhibitory activity on purified enzymes.Measuring IC50 values of new compounds against recombinant human IDO1 and TDO. ekb.eg
Cell-Based Assays Assess inhibitor potency in a cellular context.Using IDO1-expressing (SKOV3), TDO2-expressing (A172), and dual-expressing (BT549) cell lines to measure kynurenine reduction. nih.gov
Syngeneic Mouse Models Evaluate in vivo efficacy and impact on the tumor microenvironment.Testing dual inhibitors like M4112 in MC38 tumor-bearing mice and measuring kynurenine levels in tumor and liver. bmj.com
Humanized Mouse Models Better predict human immune response to inhibitors.Investigating the benefit of dual IDO1/TDO2 blockade in a humanized mouse model of cisplatin-resistant NSCLC. nih.gov
PK/PD Modeling Determine dosing and predict target engagement.Measuring plasma and tissue concentrations of the inhibitor and the kynurenine/tryptophan ratio over time. bmj.com
Computational Modeling Rational drug design and virtual screening.Using molecular docking and MD simulations to understand inhibitor binding and predict activity and selectivity. nih.govresearchgate.net

These methodological advancements are crucial for the continued development of potent and effective dual IDO/TDO inhibitors for cancer immunotherapy.

Q & A

Basic Research Questions

Q. How can frameworks like PICO or FINER be applied to formulate research questions on IDO/TDO-IN-1’s pharmacological mechanisms?

  • Methodological Answer :

  • Use the PICO framework to define:
  • Population (e.g., bacterial infection models),
  • Intervention (this compound administration),
  • Comparison (placebo or standard therapies),
  • Outcome (e.g., reduction in ischemic stroke risk).
  • Apply the FINER criteria to ensure feasibility, novelty, and ethical alignment. For example, a basic question could be: "Does this compound reduce pro-inflammatory markers in bacterial infection models compared to standard HDAC inhibitors?" .

Q. What experimental design principles ensure reproducibility in studies evaluating this compound’s efficacy?

  • Methodological Answer :

  • Follow structured experimental reporting (e.g., detailing assay conditions, compound purity ≥95%, and replication steps).
  • Include primary data for up to five compounds in the main manuscript, with extended datasets in supplementary materials .
  • For in vitro assays, validate results using orthogonal methods (e.g., TNF-binding assays and peptide mapping for target engagement) .

Advanced Research Questions

Q. How should researchers address high heterogeneity (I² >25%) in meta-analyses investigating this compound’s association with ischemic stroke?

  • Methodological Answer :

  • Statistical Models : Use the Dersimonian-Laird random-effects model for high heterogeneity (I² >25%) to account for between-study variance. For low heterogeneity (I² <25%), apply fixed-effects models .
  • Bias Mitigation : Conduct Egger’s regression to assess publication bias and adjust funnel plot asymmetry.
  • Example : A 2024 meta-analysis reported an odds ratio (OR) of 1.704 (95% CI: 1.57–1.84) for stroke risk, with I²=25% requiring random-effects adjustments .

Q. What comparative pharmacological strategies are effective in evaluating this compound against analogs like ETN in autoimmune models?

  • Methodological Answer :

  • Head-to-head trials : Compare pharmacokinetics (e.g., AUC, half-life) and efficacy endpoints (e.g., TNF-neutralization capacity) using cell-based assays.
  • Analytical Rigor : Employ state-of-the-art methods like mass spectrometry for structural equivalence and dose-response curves for potency assessment .

Q. How can researchers resolve contradictions in this compound’s reported therapeutic outcomes across preclinical studies?

  • Methodological Answer :

  • Data Triangulation : Cross-validate findings using multiple models (e.g., in vitro, animal, and computational simulations).
  • Sensitivity Analysis : Test the robustness of conclusions by excluding outliers or re-analyzing data under different assumptions (e.g., fixed vs. random effects) .
  • Reporting Standards : Clearly document confounding variables (e.g., bacterial co-infections) and use CONSORT or ARRIVE guidelines for transparency .

Data Analysis & Reporting

Q. What are best practices for presenting this compound’s dose-response data in publications?

  • Methodological Answer :

  • Tables : Include IC₅₀ values, confidence intervals, and statistical tests (e.g., ANOVA with post-hoc corrections).
  • Graphs : Use scatter plots with trendlines for dose-response curves and heatmaps for multi-parametric analyses. Ensure figures are reproducible at 1.5–2x original size .
  • Example : A phase I study compared SB4 (this compound analog) and ETN, showing equivalent AUC values (p>0.05) .

Ethical & Methodological Compliance

Q. How can open-ended survey questions improve data integrity in this compound clinical trials?

  • Methodological Answer :

  • Incorporate mandatory open-ended questions (e.g., "Describe any adverse effects not listed above") to detect fraudulent or incomplete responses.
  • Use attention-check questions (e.g., "Select ‘Strongly disagree’ to verify accuracy") and document their use in ethics approvals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.